molecular formula C20H14ClNO2 B3023303 N-(2-benzoyl-4-chlorophenyl)benzamide CAS No. 21259-25-6

N-(2-benzoyl-4-chlorophenyl)benzamide

Cat. No. B3023303
CAS RN: 21259-25-6
M. Wt: 335.8 g/mol
InChI Key: IUXBGCZGJQVUBJ-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)benzamide (N-BCPB) is a synthetic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in water, alcohol, and other organic solvents. N-BCPB has been used in various experiments to study its biochemical and physiological effects, as well as its potential applications in various lab experiments.

Scientific Research Applications

Molecular Structure and Conformation

  • The molecular structure and conformation of compounds similar to N-(2-benzoyl-4-chlorophenyl)benzamide have been extensively studied. These studies have focused on understanding the bond conformations and arrangements in similar benzanilides, revealing key insights into their molecular behavior. For example, the anti-conformations of N—H and C=O bonds, as well as the dihedral angles formed by different molecular groups, have been characterized in detail (Gowda et al., 2008).

Crystal Structure Analysis and Spectral Investigations

  • Research has delved into the synthesis and crystal structure analysis of compounds related to this compound. Spectral investigations such as IR, NMR, and UV-Vis studies have been employed to understand their characteristics. Theoretical calculations and experimental data have been compared to gain deeper insights into their molecular structures (Demir et al., 2016).

Potential Applications in Plant Growth Regulation

  • Some derivatives of this compound have shown potential as plant growth regulators. Specific compounds have demonstrated higher plant growth-promoting activity than standard substances in tests on certain plant species. This suggests potential agricultural applications, particularly in enhancing plant growth (Hatim & Joshi, 2004).

Application in Corrosion Inhibition

  • Studies have also explored the use of similar compounds as corrosion inhibitors. These compounds have been shown to inhibit corrosion in certain environments, suggesting their potential application in protecting metals against corrosion. This could be particularly valuable in industrial settings where corrosion is a significant concern (Zulkifli et al., 2017).

Anticancer Activity

  • Research into this compound and related compounds has included the synthesis and evaluation of their anticancer properties. Certain derivatives have exhibited moderate to excellent anticancer activity against various cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Ravinaik et al., 2021).

Future Directions

“N-(2-benzoyl-4-chlorophenyl)benzamide” shows potential for future research due to its biological activity. It could be utilized as an inhibitor of certain receptor functions .

properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO2/c21-16-11-12-18(22-20(24)15-9-5-2-6-10-15)17(13-16)19(23)14-7-3-1-4-8-14/h1-13H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXBGCZGJQVUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354349
Record name N-(2-benzoyl-4-chlorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21259-25-6
Record name N-(2-benzoyl-4-chlorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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